REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([CH2:8]O)([CH2:6][OH:7])[CH2:4][OH:5].[Br:10]C(C(C)(C(Br)O)C)O.BrCC(CO)(CBr)CBr>>[CH2:4]([OH:5])[C:3]([CH2:2][Br:1])([CH2:8][Br:10])[CH2:6][OH:7] |f:0.1|
|
Name
|
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CO)(CO)CO.BrC(O)C(C)(C(O)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CBr)(CBr)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)(CBr)CBr)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([CH2:8]O)([CH2:6][OH:7])[CH2:4][OH:5].[Br:10]C(C(C)(C(Br)O)C)O.BrCC(CO)(CBr)CBr>>[CH2:4]([OH:5])[C:3]([CH2:2][Br:1])([CH2:8][Br:10])[CH2:6][OH:7] |f:0.1|
|
Name
|
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CO)(CO)CO.BrC(O)C(C)(C(O)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(CBr)(CBr)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO)(CBr)CBr)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |